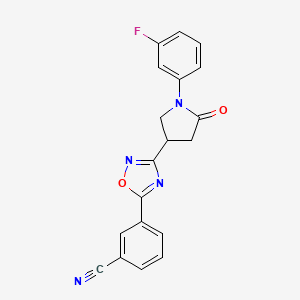

6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

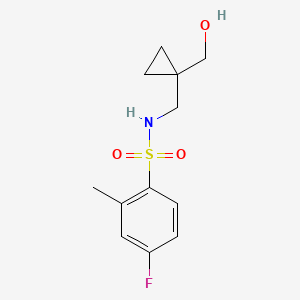

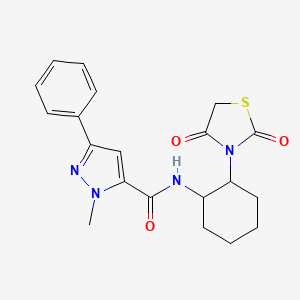

The compound “6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one” is a complex organic molecule. It contains a chromen-2-one group, which is a bicyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring . The molecule also contains a piperazine ring, which is a common feature in many pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the chromen-2-one core, followed by the introduction of the piperazine ring . The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen-2-one and piperazine rings, as well as the chlorine and fluorine substituents . These features could potentially influence the compound’s reactivity and biological activity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the electron-rich aromatic ring and the electron-withdrawing halogens . The compound could potentially undergo a variety of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the halogens could increase the compound’s polarity, influencing its solubility in different solvents .Mécanisme D'action

The exact mechanism of action of 6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one is not fully understood. However, it is known to act on multiple neurotransmitter systems, including dopamine, serotonin, norepinephrine, and acetylcholine. This compound has been shown to have a high affinity for dopamine D4 receptors, as well as for serotonin 5-HT2A receptors. It also has some affinity for other receptors, such as alpha-adrenergic and histamine H1 receptors.

Biochemical and Physiological Effects:

This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the activity of dopamine neurons in the mesolimbic pathway, which is thought to be responsible for the positive symptoms of schizophrenia, such as hallucinations and delusions. This compound also increases the activity of dopamine neurons in the mesocortical pathway, which is thought to be responsible for the negative symptoms of schizophrenia, such as apathy and social withdrawal. This compound has also been shown to have effects on other neurotransmitter systems, such as serotonin and acetylcholine, which may contribute to its therapeutic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one in lab experiments is its unique pharmacological profile, which makes it a valuable tool for studying the mechanisms of action of antipsychotic medications. Another advantage is its effectiveness in treating schizophrenia, particularly in cases that are resistant to other antipsychotic medications. However, one limitation of using this compound in lab experiments is its potential for side effects, such as agranulocytosis, which can limit its use in certain situations.

Orientations Futures

There are several future directions for research on 6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one. One area of research is the development of new antipsychotic medications that are based on the pharmacological profile of this compound. Another area of research is the development of new treatments for schizophrenia that are based on a better understanding of the underlying mechanisms of the disorder. Additionally, there is a need for further research on the long-term effects of this compound, particularly with regards to its potential for side effects.

Méthodes De Synthèse

6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one is synthesized from 8-chloro-11-(4-methyl-1-piperazinyl)-5H-dibenzo[b,e][1,4]diazepine, which is a precursor compound. This precursor compound is reacted with 2-fluorobenzaldehyde in the presence of a reducing agent, such as sodium borohydride, to yield this compound.

Applications De Recherche Scientifique

6-chloro-4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-2H-chromen-2-one is widely used in scientific research to study the mechanisms of action of antipsychotic medications. It has been shown to have a unique pharmacological profile, different from other antipsychotic medications, which makes it a valuable tool for studying the underlying mechanisms of schizophrenia and other psychotic disorders. This compound has also been used in research to study the effects of antipsychotic medications on various neurotransmitter systems, such as dopamine and serotonin.

Safety and Hazards

Propriétés

IUPAC Name |

6-chloro-4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClFN2O2/c21-15-5-6-19-16(12-15)14(11-20(25)26-19)13-23-7-9-24(10-8-23)18-4-2-1-3-17(18)22/h1-6,11-12H,7-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVKNTHYAGSZWTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)Cl)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methanone](/img/structure/B2880287.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2880289.png)

![[3-(1H-benzimidazol-2-yl)-5-(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-(4-chlorophenyl)methanone](/img/structure/B2880291.png)

![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2880296.png)